molecular formula C9H15N3S B13457132 [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine CAS No. 1248725-27-0

[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine

Cat. No.: B13457132
CAS No.: 1248725-27-0
M. Wt: 197.30 g/mol
InChI Key: AKTHMIXLESIOSU-UHFFFAOYSA-N
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Description

[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine ( 1248725-27-0) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C9H15N3S and a molecular weight of 197.30 g/mol . Its structure incorporates a piperidine ring linked to a 1,3-thiazole moiety, a privileged scaffold renowned for its widespread presence in biologically active molecules and approved therapeutics . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a fundamental component in various FDA-approved drugs, including the anticancer agent dasatinib and the antibiotic sulfathiazole, underscoring its profound utility in designing novel pharmacologically active compounds . The primary amino group (-CH2NH2) attached to the piperidine ring serves as a versatile handle for further synthetic modification, allowing researchers to conjugate this fragment to various other chemical entities in the design of targeted libraries. Researchers primarily utilize this compound as a key synthon in the exploration and development of new therapeutic agents. The 2-aminothiazole scaffold, in particular, has emerged as a promising core structure in oncology research, demonstrating potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Its incorporation into molecular structures is a established strategy for creating potential inhibitors targeting various enzymes and receptors involved in disease pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The product is offered with a high purity level and is available for immediate shipment.

Properties

CAS No.

1248725-27-0

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2

InChI Key

AKTHMIXLESIOSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via a multi-step process involving the formation of the thiazole ring, followed by its functionalization with a piperidine moiety and subsequent amination. The core steps are:

  • Construction of the Thiazole Ring:
    The thiazole ring is generally synthesized through cyclocondensation reactions involving thiourea derivatives and α-haloketones or α-haloesters.
    Reaction Conditions:

    • Solvent: Ethanol or acetic acid
    • Temperature: 60–80°C
    • Catalyst: None or acid catalysis
  • Introduction of the Piperidine Ring:
    The piperidine moiety is attached via nucleophilic substitution or reductive amination.
    Reaction Conditions:

    • Reagents: Piperidine derivatives (e.g., 3-aminopiperidine)
    • Solvent: Ethanol or methanol
    • Temperature: Reflux (around 70°C)
    • Catalysts: Acidic or basic conditions depending on the route
  • Formation of the Methanamine Group:
    The amino group attached to the piperidine ring is introduced via reductive amination or direct nucleophilic substitution with formaldehyde derivatives.
    Reaction Conditions:

    • Reagents: Formaldehyde or paraformaldehyde with ammonia or primary amines
    • Reducing agents: Sodium cyanoborohydride or hydrogen with palladium catalysts
    • Solvent: Methanol or ethanol

Salt Formation

The free base is converted into the dihydrochloride salt for stability and handling.
Procedure:

  • Treatment of the free amine with hydrogen chloride gas or hydrochloric acid in ethanol
  • Crystallization from suitable solvents to obtain pure dihydrochloride salt

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane), recrystallization from ethanol/water mixtures
  • Validation: Structural confirmation via Nuclear Magnetic Resonance spectroscopy, High-Resolution Mass Spectrometry, and Infrared spectroscopy.

Industrial-Scale Synthesis

Continuous Flow Synthesis

Modern industrial processes favor continuous flow reactors, which allow precise control over reaction parameters, improved safety, and scalability. The key steps include:

  • Thiazole Ring Formation:
    Using optimized cyclization of thiourea derivatives with α-haloketones under controlled temperature and inert atmospheres.

  • Piperidine Functionalization:
    Nucleophilic substitution reactions are performed with excess piperidine derivatives, often facilitated by phase-transfer catalysts or solvents like dimethylformamide (DMF).

  • Amination and Salt Formation:
    The amine group is introduced via reductive amination in flow, followed by in-line acidification to produce the dihydrochloride salt.

Purification and Quality Control

Reaction Data Table: Summary of Key Conditions

Step Reaction Reagents Solvent Temperature Catalyst/Conditions Purification Method
1 Thiazole synthesis Thiourea + α-haloketone Ethanol 60–80°C Acid catalysis Recrystallization
2 Piperidine attachment Piperidine derivative Ethanol Reflux (~70°C) None Column chromatography
3 Amination Formaldehyde + ammonia Methanol Reflux None Recrystallization
4 Salt formation HCl gas Ethanol Room temperature None Crystallization

Research Findings and Validation

Structural Validation

  • NMR Spectroscopy:
    Proton signals for the thiazole ring typically appear between δ 7.2–8.5 ppm, while piperidine protons resonate between δ 2.5–3.5 ppm.
  • Mass Spectrometry:
    The molecular ion peak at m/z 198 confirms molecular weight, with isotopic patterns consistent with the formula C₉H₁₅N₃S.
  • Infrared Spectroscopy:
    Characteristic bands for C=N, C–O, and N–H groups are observed, confirming functional groups.

Yield Optimization

  • Reaction yields are maximized by controlling temperature, stoichiometry, and reaction time.
  • Purification techniques such as recrystallization and chromatography are essential for achieving high purity (>95%).

Notes and Considerations

  • Safety: Handling of reagents like thiourea, halogenated intermediates, and hydrochloric acid requires appropriate safety measures.
  • Environmental Impact: Use of green solvents and waste minimization strategies are recommended for industrial applications.
  • Regulatory Compliance: Synthesis routes should adhere to Good Manufacturing Practices if scaled for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, their molecular formulas, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine (Target) C9H13N3S 195.28 (estimated) 1,3-Thiazol-2-yl, piperidine, methanamine Potential ligand for receptors or enzymes
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol (QY-3983) C9H15N3OS 213.3 4-Methylthiazole, piperidine-4-ol Hydroxyl group enhances hydrophilicity
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine C12H16N4S 248.34 Thiazolo-pyridine fused ring Increased aromaticity for π-π interactions
1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine C11H16N2OS 224.32 Thiophene carbonyl, piperidine Carbonyl group may reduce basicity
{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine C11H20N4 208.30 Pyrazole-methyl substituent Pyrazole’s nitrogen enhances H-bonding
1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride C7H11F2N3S·HCl 239.69 Difluoroethyl-thiazole, hydrochloride salt Improved solubility due to ionic form

Structural and Functional Differences

  • Heterocycle Variations :

    • Thiazole vs. Thiophene : Thiazole (N,S-heterocycle) in the target compound vs. thiophene (S-only) in ’s analog. Thiazole’s nitrogen enhances hydrogen-bonding capacity, whereas thiophene’s electron-rich sulfur may improve lipophilicity .
    • Fused Systems : The thiazolo-pyridine analog () exhibits extended conjugation, likely increasing binding affinity to aromatic pockets in biological targets .
  • Substituent Effects: Methanamine vs. Hydroxyl: The methanamine group in the target compound allows for salt formation (e.g., hydrochloride), improving aqueous solubility compared to the hydroxyl-containing QY-3983, which relies on hydrogen bonding for solubility .
  • Piperidine Modifications :

    • Positional Isomerism : Substitution at the piperidine 3-position (target compound) vs. 4-position (QY-3983) alters spatial orientation, affecting interactions with target proteins .

Biological Activity

[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine is a heterocyclic compound featuring a thiazole ring and a piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H15N3S
  • Molecular Weight : Approximately 199.30 g/mol
  • SMILES : C1CC(CN(C1)C2=NC=CS2)CN

The presence of both thiazole and piperidine rings contributes to the compound's diverse reactivity and biological activity. The thiazole moiety is particularly noted for its role in various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been observed to modulate neurotransmitter systems by interacting with receptors, which can influence signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiazole-containing compounds often demonstrate significant antibacterial effects.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

2. Anticonvulsant Activity

Thiazole derivatives have been reported to possess anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in reducing seizure frequency in animal models.

CompoundED50 (mg/kg)Activity Level
Thiazole Derivative<20High efficacy in seizure models

3. Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazole derivatives, including those related to our compound. Results indicated significant inhibition against common pathogens, suggesting potential applications in treating infections.

Study 2: Anticonvulsant Properties

Another research effort focused on the anticonvulsant activity of thiazole-containing compounds. The findings demonstrated that specific modifications to the thiazole ring enhanced efficacy in seizure models compared to standard treatments.

Q & A

Q. What are the optimized synthetic routes for [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example:
  • Step 1 : Condensation of a piperidine derivative with 2-aminothiazole using NaBH₄-mediated reductive amination in THF or MeOH under inert atmosphere (N₂). This step requires careful stoichiometric control to avoid side reactions .
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the primary amine. Yield optimization (65–92%) depends on reaction time and solvent choice .
  • Validation : Confirm structure via 1H^{1}\text{H} NMR (400 MHz, CDCl₃) and ESI-MS. Key spectral features include characteristic shifts for thiazole protons (δ 7.6–8.6 ppm) and piperidine methylene groups (δ 3.0–3.5 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify backbone connectivity and substituent positions. Thiazole protons show distinct aromatic splitting patterns .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]⁺ peak for C₉H₁₄N₃S: 196.0909) .
  • Elemental Analysis : Combustion analysis (C, H, N) to validate purity (>95%). Discrepancies >0.3% indicate impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent amine oxidation. Avoid exposure to moisture or strong acids/bases .
  • Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in EtOH/water). Use SHELX software for structure refinement. Key parameters:
  • Space group determination (e.g., P2₁/c for chiral centers).
  • Hydrogen bonding analysis to confirm amine-thiazole interactions .
  • Contradiction Management : If XRD data conflicts with NMR (e.g., unexpected diastereomer ratios), re-examine synthetic conditions (e.g., chiral catalysts, solvent polarity) .

Q. What strategies address discrepancies in spectroscopic data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare with published spectra of analogous compounds (e.g., 1-(2-thiazolyl)piperazine derivatives). Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and optimize conformers. Discrepancies >0.5 ppm may indicate tautomerism or proton exchange .

Q. How can this compound be utilized in coordination chemistry or catalysis?

  • Methodological Answer :
  • Ligand Design : The amine and thiazole groups act as donor sites. Example:
  • Complex Synthesis : React with transition metals (e.g., Cu(II), Pd(II)) in MeCN/EtOH. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with non-thiazole analogs to assess electronic effects .

Q. What synthetic modifications enhance biological activity while maintaining stability?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., fluoro, methyl) via:
  • N-Alkylation : Use propargyl bromide or benzyl halides in THF/K₂CO₃ .
  • Thiazole Functionalization : Electrophilic substitution (e.g., bromination) at the 4-position .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Bulky substituents (e.g., tert-butyl) improve shelf-life .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity reports in thiazole-piperidine systems?

  • Methodological Answer :
  • Contextual Factors : Check reaction conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents (DMF) may favor nucleophilic attack vs. THF .
  • Competing Pathways : Use LC-MS to identify byproducts (e.g., ring-opening in acidic conditions). Kinetic studies (time-resolved NMR) clarify dominant mechanisms .

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